![molecular formula C5H8F3NO2 B13313442 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid](/img/structure/B13313442.png)
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is a chemical compound with the molecular formula C5H8F3NO2. It is known for its unique structure, which includes a trifluoroethyl group attached to an amino propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable propanoic acid derivative. One common method is the reaction of 2,2,2-trifluoroethylamine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Another compound with a trifluoroethyl group, used in organic synthesis and medicinal chemistry.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group, used as a reagent in various chemical reactions.
Uniqueness
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is unique due to its combination of a trifluoroethyl group and an amino propanoic acid backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H8F3NO2 |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylamino)propanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3-9-2-1-4(10)11/h9H,1-3H2,(H,10,11) |
InChI Key |
GKWWKFCPOUXFID-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


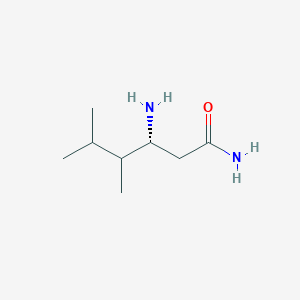
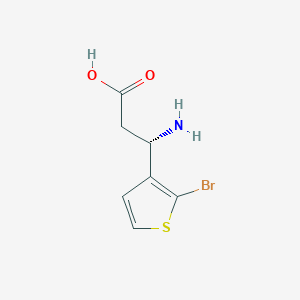
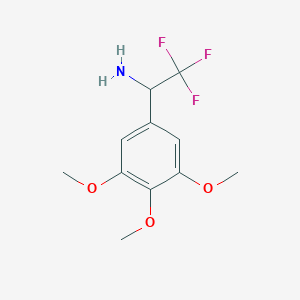
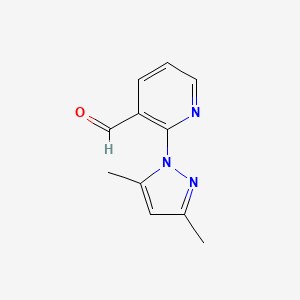


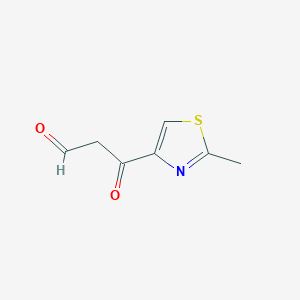
![3-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13313408.png)
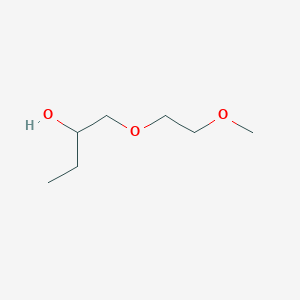
![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile](/img/structure/B13313415.png)
![7-Azaspiro[4.6]undecan-6-one](/img/structure/B13313430.png)

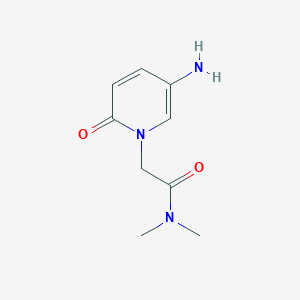
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)
